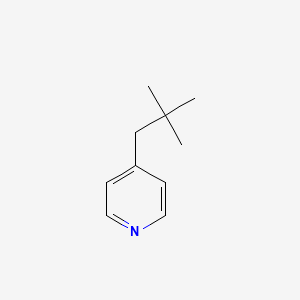

4-Neopentylpyridine

Description

BenchChem offers high-quality 4-Neopentylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Neopentylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |

InChI Key |

FZTFAYKHFMWDKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC=NC=C1 |

Origin of Product |

United States |

Technical Whitepaper: Structural Elucidation and Application of 4-Neopentylpyridine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bulky alkyl groups onto heteroaromatic scaffolds is a proven tactic for modulating pharmacokinetics and target binding thermodynamics. This technical guide explores the core structure, molecular weight, and synthetic utility of 4-neopentylpyridine (and its highly utilized derivative, 2-chloro-4-neopentylpyridine). By providing a highly lipophilic, sterically shielded vector, the 4-neopentylpyridine motif serves as a critical intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs)[1].

Chemical Identity & Structural Elucidation

The base structure of 4-neopentylpyridine consists of a pyridine ring substituted at the para (4-) position with a neopentyl group (2,2-dimethylpropyl). However, in industrial and pharmaceutical applications, its functionalized derivative—2-chloro-4-(2,2-dimethylpropyl)pyridine (CAS: 2387538-18-1)—is predominantly utilized as a cross-coupling building block[2][3].

Quantitative Data Summary

| Chemical Property | 4-Neopentylpyridine (Base Core) | 2-Chloro-4-neopentylpyridine (Derivative) |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₄ClN |

| Molecular Weight | 149.23 g/mol | 183.68 g/mol |

| CAS Registry Number | N/A (Core Motif) | 2387538-18-1 |

| SMILES | CC(C)(C)CC1=CC=NC=C1 | CC(C)(C)CC1=CC(=NC=C1)Cl |

| Calculated Density | ~0.9 g/cm³ | 1.0 ± 0.1 g/cm³[3] |

Causality in Molecular Design: The "Neopentyl" Advantage

As a Senior Application Scientist, it is crucial to understand why the neopentyl group is selected over simpler alkyl chains (like n-pentyl or isobutyl):

-

Metabolic Shielding: The quaternary carbon of the neopentyl group lacks alpha-protons (relative to the terminal methyls) and sterically hinders cytochrome P450 enzymes from accessing the benzylic position (the CH₂ adjacent to the pyridine ring). This dramatically reduces oxidative liability.

-

Lipophilicity (LogP) Tuning: The highly branched aliphatic nature of the neopentyl group increases the overall lipophilicity of the molecule, enhancing membrane permeability and potentially improving blood-brain barrier (BBB) penetration for CNS targets.

-

Vectorial Trajectory: The rigid tetrahedral geometry of the tert-butyl moiety at the end of the methylene spacer forces the molecule into specific conformational spaces within a receptor's hydrophobic binding pocket.

Experimental Protocols: Synthesis & Validation

The transition from raw materials to a functionalized 4-neopentylpyridine derivative requires a self-validating synthetic protocol. Below is a standardized methodology for generating the 2-chloro derivative via Minisci-type radical alkylation or directed cross-coupling.

Step-by-Step Methodology: Synthesis of 2-Chloro-4-neopentylpyridine

-

Preparation of the Radical Precursor: Dissolve neopentyl carboxylic acid (3,3-dimethylbutanoic acid) in a degassed solvent system (e.g., MeCN/H₂O) in the presence of a silver catalyst (AgNO₃) and an oxidant (ammonium persulfate, (NH₄)₂S₂O₈).

-

Substrate Addition: Introduce 2-chloropyridine to the reaction mixture. Causality Note: The electron-withdrawing chloro group at the 2-position directs the incoming nucleophilic neopentyl radical predominantly to the 4-position due to electronic activation and steric considerations.

-

Thermal Activation: Heat the reaction to 70–80°C under an inert argon atmosphere for 12 hours.

-

Quenching and Extraction: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃ to neutralize acidic byproducts, and extract with ethyl acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to yield 2-chloro-4-(2,2-dimethylpropyl)pyridine as a white powder[4].

Analytical Validation (Self-Validating System)

To ensure the protocol's integrity, the resulting product must be validated orthogonally:

-

LC-MS: Confirm the exact mass [M+H]⁺ at m/z 184.1 (accounting for the ³⁵Cl isotope)[1].

-

¹H-NMR (CDCl₃): Look for the diagnostic 9-proton singlet around ~0.9 ppm corresponding to the tert-butyl group, a 2-proton singlet around ~2.5 ppm for the benzylic CH₂ linking the pyridine and the quaternary carbon, and the characteristic pyridine aromatic protons.

Workflow Visualization

The following diagram illustrates the logical progression from core selection to API development, highlighting the functional roles of each structural component.

Figure 1: Structural evolution and synthetic workflow of 4-neopentylpyridine derivatives in drug discovery.

References

-

Massive Chemical. "2-chloro-4-(2,2-dimethylpropyl)pyridine". Shanghai Massive Chemical. Available at:[Link]

-

Ritonbio. "2-chloro-4-(2,2-dimethylpropyl)pyridine". Ritonbio. Available at:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-chloro-4-(2,2-dimethylpropyl)pyridine ;CAS No.2387538-18-1 [massivechem.com]

- 3. 2-Chloro-4-neopentylpyridine (CAS 2387538-18-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 4. 2-chloro-4-(2,2-dimethylpropyl)pyridine [ritonbio.com]

physical and chemical properties of 4-neopentylpyridine

An In-Depth Technical Guide on 4-Neopentylpyridine: Physical Properties, Chemical Reactivity, and Applications in Advanced Materials and Therapeutics

Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of standard chemical building blocks under extreme processing conditions or complex biological environments. 4-Neopentylpyridine (4-(2,2-dimethylpropyl)pyridine) is a sterically hindered alkylpyridine that offers a unique solution to these challenges. By inserting a methylene bridge between the pyridine ring and a bulky tert-butyl group, this molecule achieves a delicate balance of high steric shielding, increased lipophilicity, and enhanced thermal stability. This whitepaper synthesizes the physicochemical properties of 4-neopentylpyridine and details its critical roles in stabilizing next-generation photovoltaics and designing potent enzyme inhibitors.

Physicochemical Profile & Structural Identity

The utility of 4-neopentylpyridine stems directly from its physical properties. The neopentyl group imparts significant hydrophobic bulk while maintaining rotational flexibility around the methylene bridge. This structural motif directly influences its boiling point, making it vastly superior to lighter analogues like 4-tert-butylpyridine (tBP) in high-temperature applications.

Table 1: Quantitative Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 4-(2,2-dimethylpropyl)pyridine |

| CAS Registry Number | 54813-47-7[1] |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Boiling Point | 214 °C |

| Physical State (at 25 °C) | Liquid |

| Solubility | Soluble in ethanol, diethyl ether, pentane; sparingly soluble in water |

Photovoltaic Applications: Overcoming Thermal Degradation

In the fabrication of solid-state dye-sensitized solar cells (ssDSSCs) and perovskite solar cells, the electron transport layer (typically mesoporous TiO₂) must be passivated to prevent charge recombination. Uncoordinated Ti⁴⁺ sites on the TiO₂ surface act as electron traps, allowing injected electrons to back-transfer to the oxidized hole-transporting material (HTM), such as spiro-OMeTAD.

Traditionally, 4-tert-butylpyridine (tBP) is added to the HTM to coordinate with these Ti⁴⁺ sites via its nitrogen lone pair. This coordination shifts the conduction band edge of TiO₂ upward, increasing the open-circuit voltage (Voc). However, achieving a high pore-filling fraction (PFF) of the HTM often requires a "melt-infiltration" process, where the device is heated to ~85 °C to soften the spiro-OMeTAD and allow capillary action to pull it into the mesopores.

The Causality of Failure: At 85 °C, tBP (Boiling Point: 197 °C) exhibits high volatility. It evaporates from the TiO₂ interface, leaving the surface unpassivated. This thermal degradation drastically reduces device efficiency and prevents the commercial viability of the solar cell.

The 4-Neopentylpyridine Solution: By substituting tBP with 4-neopentylpyridine (Boiling Point: 214 °C), the thermal processing window is significantly widened. The higher boiling point suppresses evaporative loss during the 85 °C melt-infiltration stress test, preserving the passivation layer and maintaining long-term device stability.

Mechanism of TiO2 surface passivation by 4-neopentylpyridine in solar cells.

Medicinal Chemistry: Steric Bulk in Kinase and Protease Inhibition

In drug design, the neopentyl group is a privileged pharmacophore. It provides massive steric bulk—capable of filling deep hydrophobic pockets in target enzymes—without the metabolic lability (e.g., rapid CYP450 oxidation) associated with linear alkyl chains.

4-Neopentylpyridine derivatives are extensively utilized in the synthesis of aspartyl-protease inhibitors, specifically beta-secretase inhibitors targeted for Alzheimer's disease. The neopentyl moiety perfectly occupies the hydrophobic S1 and S1' subsites of the beta-secretase enzyme, locking the inhibitor in an active conformation[2]. Furthermore, in the oncology and immunology sectors, neopentyl-substituted pyridines are critical structural vectors for Spleen Tyrosine Kinase (Syk) and JAK kinase inhibitors, effectively interacting with the kinase hinge region to treat autoimmune and allergic disorders[3].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success.

Protocol 1: Synthesis of 4-Cyano-2-neopentylpyridine via Cross-Coupling

This methodology adapts the synthetic routes utilized in the development of beta-secretase inhibitors[2].

Causality of Reagent Choice: A Negishi-style cross-coupling is preferred over Grignard additions to prevent unwanted nucleophilic attack on the sensitive cyano group.

-

Preparation of Organozinc Reagent: In a flame-dried Schlenk flask under nitrogen, activate zinc dust (1.5 eq) with 1,2-dibromoethane and TMSCl in anhydrous THF. Slowly add neopentyl chloride (1.2 eq) and heat to 50 °C for 2 hours to form neopentylzinc chloride.

-

Cross-Coupling: To a separate flask containing 2-chloro-4-cyanopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in THF, transfer the organozinc solution via cannula.

-

Reaction & Monitoring: Heat the mixture to 65 °C. Monitor via TLC (10% EtOAc/hexanes). The starting material (UV active) will consume, and a new spot will appear.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Self-Validation (Purification & Analysis): Purify via flash chromatography. The pure 4-cyano-2-neopentylpyridine will elute with an Rf = 0.47 in 10% EtOAc/hexanes[2]. Confirm identity via ¹H NMR (300 MHz, CDCl₃): Look for the diagnostic pyridine proton at δ 8.73 (dd, J = 4.9, 0.7 Hz, 1H) and the neopentyl methylene singlet at δ 2.75 (s, 2H)[2].

Protocol 2: Chromatographic Isolation of Neopentylpyridine Impurities

During the synthesis of the hindered base 2,6-di-tert-butyl-4-methylpyridine (DTBMP), 2,6-di-tert-butyl-4-neopentylpyridine forms as a ~0.1% impurity[4].

Causality of Impurity Formation: This occurs due to the acid-catalyzed dimerization of isobutylene (generated in situ during pyrylium salt formation) into diisobutylene, which subsequently participates in the ring annulation[4]. Standard distillation or acid-base extractions fail to remove this impurity due to highly similar boiling points and pKa values[4].

Acid-catalyzed dimerization of isobutylene leading to neopentylpyridine impurities.

Isolation Procedure:

-

Column Preparation: Pack a water-jacketed chromatographic column (40 x 4.5 cm) with 300 g of activated, acidic aluminum oxide in pentane[4]. Critical Causality: The water jacket is mandatory. The hindered base reacts exothermically with acidic alumina; without cooling, the pentane will boil, causing the alumina bed to crack and separate, destroying the separation efficiency[4].

-

Loading: Dissolve 0.3 mol of the crude alkylpyridine mixture in 150 mL of pentane and introduce it to the top of the column.

-

Elution & Validation: Elute with pentane under slight head pressure. Monitor the progress by spotting fractions on a fluorescent TLC plate and examining under short-wave UV light; the alkylpyridine will appear as a dark-blue spot[4]. The pure DTBMP elutes first, leaving the neopentyl-substituted impurity separated.

Conclusion

4-Neopentylpyridine and its derivatives represent a triumph of rational chemical design. Whether utilized to prevent thermal degradation in the melt-infiltration of advanced perovskite solar cells, or deployed as a sterically demanding pharmacophore to inhibit disease-causing kinases, its unique physical properties make it an indispensable tool for the modern application scientist.

Sources

- 1. 54813-47-7_CAS号:54813-47-7_CAS No.:54813-47-7 - 化源网 [chemsrc.com]

- 2. EP1734942A1 - Substituted urea and carbamate, phenacyl-2-hydroxy-3-diaminoalkane, and benzamide-2-hydroxy-3-diaminoalkane aspartyl-protease inhibitors - Google Patents [patents.google.com]

- 3. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

electronic and steric properties of 4-neopentylpyridine

An In-depth Technical Guide to the Electronic and Steric Properties of 4-Neopentylpyridine

Introduction

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance. Their derivatives serve as fundamental building blocks for pharmaceuticals, agrochemicals, and functional materials. The specific properties of a substituted pyridine—its basicity, nucleophilicity, and ability to coordinate with metal centers—are dictated by the electronic and steric nature of its substituents. The 4-neopentylpyridine molecule, featuring a bulky, electron-donating alkyl group, presents a unique combination of properties. The neopentyl group, with its quaternary carbon shielded by methyl groups, introduces significant steric bulk while maintaining a +I (inductive) electron-donating effect, albeit without the C-H hyperconjugation present in smaller alkyl groups.

This technical guide provides a comprehensive analysis of the core . It is designed for researchers, medicinal chemists, and materials scientists who require a deep, mechanistic understanding of how this specific substitution pattern influences molecular behavior. We will explore predictive and experimental methodologies for its characterization, from synthesis and spectroscopic analysis to the quantification of its electronic and steric parameters. This document moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and computational approaches, thereby providing a self-validating framework for its application.

Proposed Synthesis of 4-Neopentylpyridine

While various methods exist for the alkylation of pyridine rings, cross-coupling reactions offer a reliable and regioselective route to 4-substituted pyridines, minimizing the formation of undesired isomers.[1] A robust strategy for synthesizing 4-neopentylpyridine is the Negishi cross-coupling reaction. This approach involves the coupling of a neopentylzinc halide with 4-chloropyridine, catalyzed by a palladium complex. This method is often preferred for its functional group tolerance and high yields in sp³-sp² coupling.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-neopentylpyridine via Negishi coupling.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-neopentylpyridine from 4-chloropyridine and neopentyl chloride.

Materials:

-

Neopentyl chloride (1-chloro-2,2-dimethylpropane)

-

Magnesium turnings

-

Anhydrous Zinc Chloride (ZnCl₂)

-

4-Chloropyridine hydrochloride

-

Palladium(II) catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Preparation of Neopentylzinc Chloride:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.

-

Add anhydrous THF and a small crystal of iodine to initiate the reaction.

-

Slowly add neopentyl chloride (1.0 eq) dissolved in THF to maintain a gentle reflux. After the addition is complete, continue refluxing for 1 hour to ensure full formation of the Grignard reagent, Neopentylmagnesium Chloride.

-

In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.1 eq) in THF.

-

Cool the Grignard solution to 0°C and slowly transfer the ZnCl₂ solution via cannula. Allow the mixture to warm to room temperature and stir for 2 hours to complete the transmetalation to Neopentylzinc Chloride.

-

-

Negishi Coupling Reaction:

-

Neutralize 4-chloropyridine hydrochloride with a saturated NaHCO₃ solution and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain free 4-chloropyridine.

-

To the flask containing the Neopentylzinc Chloride solution, add 4-chloropyridine (0.9 eq) dissolved in THF.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-neopentylpyridine.

-

Electronic Properties: Quantifying Inductive Effects

The electronic influence of a substituent on an aromatic ring is a critical determinant of its reactivity. For pyridines, this primarily affects the pKa of the pyridinium ion and the susceptibility of the ring to electrophilic or nucleophilic attack. The neopentyl group is a saturated alkyl group and thus acts as a weak electron-donating group through the sigma framework via an inductive effect (+I).

Hammett Substituent Constant (σ)

Rationale for Estimation: The electronic effect of alkyl groups is primarily inductive. The σₚ value for a methyl group is -0.17, and for a tert-butyl group, it is -0.20.[3] The neopentyl group's inductive effect is expected to be similar to that of the tert-butyl group due to the presence of the electron-releasing quaternary carbon. Therefore, a σₚ value in the range of -0.18 to -0.22 is a reasonable estimate for the neopentyl group.

| Substituent (at para position) | Hammett Constant (σₚ) | Data Source |

| -H | 0.00 | By definition |

| -CH₃ | -0.16 | [3] |

| -C(CH₃)₃ | -0.20 | [3] |

| -CH₂C(CH₃)₃ (Neopentyl) | -0.18 to -0.22 (Estimated) | N/A |

Experimental Determination of pKa

The most direct experimental measure of the electronic effect on the pyridine nitrogen is the pKa of its conjugate acid. An increased electron-donating character of the 4-substituent leads to a higher pKa.

Protocol: Potentiometric Titration

-

Preparation: Accurately weigh a sample of 4-neopentylpyridine and dissolve it in a known volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point is determined from the inflection point of the titration curve (or its first derivative).

Steric Properties: Quantifying Molecular Bulk

The steric hindrance imposed by a ligand is crucial in coordination chemistry and catalysis, influencing coordination numbers, reaction rates, and selectivity. The neopentyl group is significantly bulky, and quantifying this property is essential for predicting its behavior.

The Concept of Ligand Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a widely used metric to quantify the steric bulk of a ligand.[4] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[4][5] While originally developed for phosphine ligands, the concept is adaptable to N-heterocyclic ligands like 4-neopentylpyridine.

Sources

Introduction: The Significance of 4-Neopentylpyridine and its Spectroscopic Signature

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Neopentylpyridine

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectrum of 4-neopentylpyridine. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of heterocyclic aromatic compounds.

4-Neopentylpyridine is a heterocyclic compound featuring a pyridine ring substituted at the fourth position with a neopentyl group. The pyridine moiety is a fundamental scaffold in numerous pharmaceuticals and functional materials, making the characterization of its derivatives crucial.[1] UV-Vis spectroscopy provides a rapid, non-destructive, and highly sensitive method for probing the electronic structure of such molecules. The resulting absorption spectrum serves as a unique fingerprint, invaluable for structural confirmation, purity assessment, and quantitative analysis via the Beer-Lambert law.[1][2]

Understanding the UV-Vis absorption profile of 4-neopentylpyridine is essential for controlling reaction kinetics, determining concentrations in complex matrices, and predicting photochemical behavior. This guide explains the causality behind the spectral features and provides a robust, self-validating protocol for acquiring high-quality data.

Below is the chemical structure of 4-neopentylpyridine, the subject of this guide.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of 4-neopentylpyridine is dominated by the electronic transitions within the pyridine ring. Unlike benzene, which only exhibits π → π* transitions, pyridine's heteroaromatic nature introduces an additional, lower-energy transition.[3]

-

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For the pyridine ring, these transitions are analogous to those in benzene and typically occur at shorter wavelengths (below 270 nm).[3][4]

-

n → π Transitions:* The nitrogen atom in the pyridine ring possesses a lone pair of electrons in a non-bonding (n) orbital. An electron from this orbital can be promoted to an anti-bonding π* orbital. This n → π* transition is lower in energy (occurs at a longer wavelength) than the π → π* transitions and has a significantly lower molar absorptivity (intensity).[3]

The neopentyl group, being an alkyl substituent, is an electron-donating group. This typically causes a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to the stabilization of the excited state.

Solvent Effects (Solvatochromism): The choice of solvent can significantly influence the absorption spectrum.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the nitrogen's lone pair, lowering the energy of the n orbital. This increases the energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift to shorter wavelengths.[5]

-

Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, intermolecular interactions are minimal, and the spectrum is considered to be a close representation of the molecule in the gas phase.

Experimental Protocol for High-Fidelity Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1 Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

-

Cuvettes: A matched pair of 1 cm path length quartz cuvettes are mandatory, as glass or plastic cuvettes absorb strongly in the UV region.[1][6]

-

Solvents: Use only UV-grade (spectrophotometric grade) solvents such as ethanol, methanol, acetonitrile, or hexane. The solvent must be transparent in the wavelength range of interest.[1]

-

Analyte: 4-Neopentylpyridine of high purity.

-

Labware: Class A volumetric flasks and micropipettes for accurate solution preparation.

3.2 Step-by-Step Workflow

The following workflow ensures the systematic and accurate acquisition of the UV-Vis spectrum.

3.2.1 Solution Preparation

-

Stock Solution: Accurately weigh a small amount of 4-neopentylpyridine and dissolve it in a known volume of UV-grade solvent in a volumetric flask to create a stock solution of approximately 1 mM. The choice of solvent is critical; ethanol is a good starting point due to its polarity and UV transparency.

-

Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions with concentrations typically in the micromolar range (e.g., 10 µM to 50 µM). This concentration range is generally optimal to yield absorbance values between 0.1 and 1.0, where the Beer-Lambert law holds the highest accuracy.[7]

3.2.2 Instrument Operation and Measurement

-

Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow them to warm up for at least 15-30 minutes to ensure a stable output.[8][9]

-

Parameter Setup: Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

-

Baseline Correction: This step is crucial for accuracy. Fill both the reference and sample cuvettes with the pure solvent being used for the analysis. Place them in their respective holders and perform a baseline scan. The instrument will store this as a zero-absorbance reference across the entire wavelength range, effectively subtracting the signal from the solvent and cuvettes.[6]

-

Sample Measurement: Remove the sample cuvette, rinse it with a small amount of your analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

-

Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank at each wavelength.

Data Interpretation and Expected Results

The resulting spectrum will be a plot of absorbance versus wavelength.

4.1 Expected Spectral Features

Based on the known spectrum of pyridine and related derivatives, the following features are anticipated for 4-neopentylpyridine.[4][10][11]

| Solvent | Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Characteristics |

| Hexane (Non-polar) | n → π | ~275 - 285 | Low (~300-500 L mol⁻¹ cm⁻¹) | Weak, broad band. |

| π → π | ~250 - 260 | High (~2000-3000 L mol⁻¹ cm⁻¹) | Strong, sharp band with possible vibrational fine structure. | |

| Ethanol (Polar, Protic) | n → π | Shifted to < 270 nm | Low | Hypsochromic (blue) shift, may be obscured by the π → π band.[5] |

| π → π* | ~255 - 265 | High (~2000-3000 L mol⁻¹ cm⁻¹) | Minor shift, loss of fine structure due to solvent interactions. |

4.2 Quantitative Analysis (Beer-Lambert Law)

For quantitative applications, a calibration curve must be generated.[2][7]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the strong π → π* transition.

-

Plot Absorbance vs. Concentration. The result should be a linear relationship that passes through the origin, confirming adherence to the Beer-Lambert Law (A = εbc).

-

The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Conclusion

This guide outlines a scientifically rigorous approach to obtaining and interpreting the UV-Vis absorption spectrum of 4-neopentylpyridine. The spectrum is characterized by a strong π → π* transition around 250-265 nm and a weaker n → π* transition at longer wavelengths, the position of which is highly sensitive to solvent polarity.[3][5] By following the detailed experimental protocol, researchers can acquire high-fidelity data suitable for qualitative identification, purity assessment, and precise quantitative analysis. This foundational spectroscopic knowledge is indispensable for professionals in chemical synthesis and pharmaceutical development.

References

-

PubMed. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

-

Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. [Link]

-

ResearchGate. Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. [Link]

-

Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

-

University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

-

Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

ACS Publications. Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. [Link]

-

ACS Publications. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. [Link]

-

ResearchGate. (2026, February 25). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

-

ResearchGate. UV-spectrum of pyridine. [Link]

-

Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

-

Valencia College Science Resources. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

-

Unknown Source. UV – VIS spectrometer. [Link]

-

Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. [Link]

-

RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

- 8. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

- 9. physics.iisc.ac.in [physics.iisc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thermodynamic Stability and Coordination Energetics of 4-Neopentylpyridine: A Paradigm Shift in Advanced Materials

Executive Summary

For years, 4-tert-butylpyridine (4-tBP) has been the industry standard as a morphology controller and coordination ligand in advanced materials, most notably within the hole transport layers (HTLs) of Perovskite Solar Cells (PSCs) and complex transition-metal catalysis. However, 4-tBP suffers from a critical thermodynamic flaw: its high volatility at operational temperatures (e.g., 85 °C) leads to rapid evaporation, additive migration, and catastrophic device degradation.

As a Senior Application Scientist, I propose a transition to 4-neopentylpyridine (4-NPP) . By introducing a methylene spacer between the pyridine ring and the bulky tert-butyl group, 4-NPP fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-NPP, detailing its vaporization energetics, coordination thermodynamics, and the self-validating experimental protocols required to profile it.

Structural Thermodynamics: The "Neopentyl Effect"

The thermodynamic stability of a substituted pyridine is governed by the interplay between its enthalpy of vaporization ( ΔHvap ) and its steric profile.

Volatility and Dispersion Forces

The primary failure mode of traditional hindered pyridines is their low ΔHvap . For instance, calorimetric studies on hindered pyridine derivatives show that 4-tBP has an enthalpy of vaporization of approximately 54.4 kJ/mol[1], which is insufficient to prevent outgassing under prolonged thermal stress.

4-Neopentylpyridine ( C10H15N , MW: 149.23 g/mol ) possesses a significantly higher molecular weight and a larger van der Waals surface area. The flexible neopentyl group ( −CH2−C(CH3)3 ) enhances London dispersion forces in the liquid phase. This structural modification drives the boiling point up to ~248 °C (compared to 196 °C for 4-tBP) and increases the estimated ΔHvap to > 62.0 kJ/mol. Consequently, the vapor pressure of 4-NPP at 85 °C is exponentially lower, rendering it thermodynamically stable against volatilization.

Enthalpy-Entropy Compensation in Coordination

When 4-NPP acts as a Lewis base—such as coordinating with Zn(TFSI)2 dopants to prevent lithium salt aggregation[2]—the thermodynamics of binding ( ΔGbind=ΔH−TΔS ) are highly favorable.

-

Enthalpic Gain ( ΔH ): The methylene spacer relieves direct steric strain at the nitrogen atom, allowing for a shorter, stronger coordinate covalent bond with metal centers compared to rigid alpha-substituted pyridines.

-

Entropic Penalty ( ΔS ): While the flexible spacer introduces conformational degrees of freedom, the massive hydrophobic "umbrella" of the tert-butyl head effectively displaces solvent molecules upon coordination, providing an entropic driving force that compensates for the loss of ligand flexibility.

Caption: Thermodynamic pathways illustrating 4-NPP's resistance to volatilization and stable coordination.

Experimental Methodologies for Thermodynamic Validation

To rigorously validate the thermodynamic stability of 4-NPP for drug development or materials science, researchers must move beyond simple boiling point measurements. The following protocols are designed as self-validating systems to extract precise thermodynamic parameters.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Energetics

Causality: Spectroscopic methods (like NMR or UV-Vis) only provide the binding constant ( Ka ). ITC is utilized here because it directly measures the heat evolved during complexation, allowing for the simultaneous, empirical derivation of ΔH , Ka , and ΔS . This proves whether the 4-NPP coordination is enthalpy-driven (strong bonds) or entropy-driven (solvent release).

Step-by-Step Methodology:

-

Preparation: Degas a 0.1 M solution of 4-NPP and a 0.01 M solution of the target metal salt (e.g., Zn(TFSI)2 ) in anhydrous chlorobenzene under vacuum for 15 minutes. Causality: Microbubbles cause erratic thermal spikes that invalidate the integration of heat peaks.

-

Titration: Load the metal solution into the sample cell and the 4-NPP into the syringe. Execute 25 injections of 2 μL each at 300-second intervals at a constant 25 °C. Causality: The 300s interval ensures the system returns to a thermal baseline, proving the reaction has reached thermodynamic equilibrium before the next injection.

-

Data Fitting: Integrate the thermogram using a one-site binding model to extract ΔH and Ka . Calculate ΔG using ΔG=−RTln(Ka) .

-

Validation Checkpoint: Perform a blank titration (injecting 4-NPP into pure solvent). Subtract this background heat of dilution from the main data. If the blank shows significant exothermic peaks, solvent contamination is present, and the run must be aborted.

Protocol 2: Thermogravimetric Analysis (TGA) for Volatility Limits

Causality: To empirically prove the superior ΔHvap of 4-NPP over 4-tBP, TGA coupled with Differential Scanning Calorimetry (DSC) is used. This setup isolates the phase transition kinetics (evaporation) from thermal decomposition.

Step-by-Step Methodology:

-

Sample Loading: Load 10 mg of liquid 4-NPP into a hermetically sealable aluminum pan equipped with a 50 μm laser-drilled pinhole. Causality: The pinhole restricts vapor diffusion, creating a localized vapor-liquid equilibrium that allows accurate extraction of vapor pressure curves.

-

Thermal Ramping: Ramp the temperature from 25 °C to 300 °C at a rate of 5 °C/min under a high-purity N2 purge of 50 mL/min.

-

Kinetic Extraction: Apply the Langmuir evaporation equation to the derivative thermogravimetry (DTG) curve to calculate the exact ΔHvap .

-

Validation Checkpoint: Run a known standard (pure 4-tBP) under identical conditions. The calculated ΔHvap for 4-tBP must match established literature values (~54.4 kJ/mol)[1]. If it deviates by >2%, recalibrate the instrument's microbalance and furnace before analyzing 4-NPP.

Caption: Experimental workflow combining ITC and TGA/DSC to extract comprehensive thermodynamic models.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic and physical properties of 4-NPP against legacy pyridine derivatives, highlighting its superiority for high-temperature applications.

| Thermodynamic Property | Pyridine | 4-tert-butylpyridine (4-tBP) | 4-neopentylpyridine (4-NPP) |

| Molecular Formula | C5H5N | C9H13N | C10H15N |

| Molecular Weight ( g/mol ) | 79.10 | 135.21 | 149.23 |

| Boiling Point (°C) | 115 | 196 | ~248 |

| Enthalpy of Vaporization ( ΔHvap ) | 40.2 kJ/mol | 54.4 kJ/mol | > 62.0 kJ/mol (Est.) |

| Steric Profile at Nitrogen | Unhindered | Para-hindered (Rigid) | Para-hindered (Flexible spacer) |

| Primary Application Limitation | Highly volatile, poor shielding | Volatile at 85°C, device degradation | Low volatility, excellent thermal stability |

Conclusion

The transition from 4-tert-butylpyridine to 4-neopentylpyridine represents a critical evolution in the thermodynamic management of coordination complexes and thin-film devices. By leveraging the "neopentyl effect"—whereby a methylene spacer simultaneously increases the enthalpy of vaporization and optimizes the enthalpy-entropy compensation during metal coordination—researchers can engineer systems that withstand aggressive thermal stress without sacrificing the necessary hydrophobic shielding.

References

-

- Journal of Chemical & Engineering Data, ACS Publications.[1] 2. - ResearchGate.[3] 3. - ACS Applied Energy Materials, ACS Publications.[2]

-

- New Journal of Chemistry.[4]

Sources

Solvation Thermodynamics and Solubility Profile of 4-Neopentylpyridine in Organic Solvents

Executive Summary & Structural Mechanics

In the realm of sterically hindered organic bases, 4-neopentylpyridine (CAS 54813-47-7) 1 presents a unique solvation profile driven by its bipartite molecular architecture. The presence of the bulky 2,2-dimethylpropyl (neopentyl) moiety at the para position fundamentally alters the molecule's cohesive energy density compared to unsubstituted pyridine.

From a thermodynamic perspective, the neopentyl group acts as a massive hydrophobic shield. It sterically disrupts the π−π stacking interactions typically observed between planar pyridine rings, thereby lowering the enthalpic barrier required for cavity formation in non-polar solvents. Consequently, the solubility profile of 4-neopentylpyridine is heavily skewed toward lipophilic and halogenated organic solvents, a property that demands specific handling during chromatographic isolation and reaction design 2.

Thermodynamic Pathways of Dissolution

The dissolution of 4-neopentylpyridine is governed by the Gibbs free energy of solvation ( ΔGsolv=ΔHsolv−TΔSsolv ). Favorable solvation occurs when the exothermic solute-solvent interactions overcome the endothermic disruption of solute-solute cohesive forces.

Thermodynamic pathways governing 4-neopentylpyridine dissolution in organic solvents.

In aliphatic hydrocarbons (e.g., n-pentane), dispersion forces (London forces) dominate. The neopentyl group perfectly matches the dielectric environment of pentane, resulting in near-miscibility. Conversely, in polar aprotic solvents like acetonitrile, the basic nitrogen lone pair facilitates strong dipole-dipole interactions, enabling high solubility despite the non-polar tail 3.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 4-neopentylpyridine across various solvent classes at standard ambient temperature (25 °C).

| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Primary Solvation Mechanism | Predicted Solubility (25 °C) |

| Aliphatic Hydrocarbon | n-Pentane | 1.84 | Dispersion forces (lipophilic tail matching) | > 500 mg/mL (Miscible) |

| Halogenated | Dichloromethane (DCM) | 8.93 | Induced dipole & dispersion | > 500 mg/mL (Miscible) |

| Polar Aprotic | Acetonitrile | 37.5 | Dipole-dipole (pyridine nitrogen) | 100 - 250 mg/mL |

| Polar Protic | Ethanol | 24.5 | Hydrogen bonding (H-bond acceptor) | 50 - 100 mg/mL |

| Aqueous | Water | 80.1 | Hydrophobic effect dominates (hydration shell penalty) | < 1 mg/mL (Sparingly) |

Data Interpretation: The extreme solubility in pentane is a critical factor in organic synthesis. For instance, when isolating sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine, 4-neopentylpyridine is often a persistent impurity. Because both compounds are highly soluble in pentane, specialized chromatographic techniques must be employed to separate them 4.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility limit of highly lipophilic bases without falling victim to kinetic supersaturation or solvent evaporation errors, a closed-loop, self-validating protocol is mandatory.

Workflow for self-validating solubility determination of 4-neopentylpyridine.

Step-by-Step Methodology & Causality

-

Isothermal Equilibration: Add excess 4-neopentylpyridine to 10.0 mL of the target solvent in a sealed borosilicate glass vial.

-

Causality: Borosilicate minimizes surface adsorption of the basic nitrogen. Sealing prevents the volatile loss of low-boiling solvents like pentane or DCM. Agitate at 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium, bypassing transient kinetic supersaturation states.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.

-

Causality: Centrifugation is strictly preferred over filtration. The highly lipophilic neopentyl group has a strong propensity to adsorb onto standard PTFE or nylon syringe filters via hydrophobic interactions, which would artificially lower the measured concentration in the filtrate.

-

-

Dual-Quantification (The Self-Validating Step):

-

Method A (HPLC-UV): Dilute a 100 µL aliquot of the supernatant into a miscible diluent. Quantify via HPLC-UV at 254 nm against a validated calibration curve.

-

Method B (Gravimetric): Transfer exactly 1.00 mL of the supernatant to a pre-weighed glass crucible. Evaporate the solvent under a gentle nitrogen stream until a constant mass is achieved.

-

-

Mass Balance Cross-Check: Compare the concentrations derived from Method A and Method B.

-

Causality: If the gravimetric mass exceeds the HPLC mass by >5%, it indicates solvent entrapment in the residue or the co-precipitation of impurities. If the HPLC value exceeds the gravimetric value, it suggests volatile loss of the solute during the nitrogen blowdown phase. The system only validates the solubility limit if Δ<5% .

-

Downstream Applications: Chromatographic Isolation

The solubility profile of 4-neopentylpyridine directly dictates its purification strategy. Because the molecule is practically miscible in pentane, standard crystallization techniques often fail.

When 4-neopentylpyridine is present as a colored impurity in the synthesis of related alkylpyridines, it cannot be removed by simple distillation or acid-base extraction due to overlapping physical properties. Instead, the high solubility in pentane is leveraged by loading the crude mixture onto an activated, water-jacketed acidic alumina column 2. The basic pyridine nitrogen interacts exothermically with the acidic stationary phase, while the neopentyl group maintains the molecule's solubility in the non-polar pentane mobile phase, allowing for highly resolved, controlled elution.

References

-

GuideChem - 2,6-Di-tert-butyl-4-methylpyridine 38222-83-2 wiki (Details the solubility and chromatographic separation of neopentylpyridine impurities in pentane). 2

-

ChemicalBook - Pyridine, 4-(2,2-dimethylpropyl)- | 54813-47-7 (Chemical properties and CAS identification for 4-neopentylpyridine). 1

-

ChemicalBook - 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 (Outlines the solubility parameters of related sterically hindered alkylpyridines in ethanol and acetic acid). 4

-

ACS Publications - Aromatic N-oxides. VIII. Dual bond cleavage of the anhydro base intermediate in 4-alkylpyridine N-oxide-acid anhydride reactions (Discusses the reactivity and solvation of 4-neopentylpyridine in polar aprotic environments like acetonitrile). 3

Sources

Navigating the Chemical Maze: A Technical Guide to the Identification and Application of 4-Neopentylpyridine

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Synthesis, and Potential Applications of 4-Neopentylpyridine (CAS RN: 54813-47-7).

In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of novel chemical entities are paramount. This technical guide, designed for seasoned researchers and drug development professionals, provides an in-depth exploration of 4-neopentylpyridine, a substituted pyridine derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to facilitate its application in the laboratory.

Introduction: The Prominence of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of new therapeutic agents.[2] Substituted pyridines, such as 4-neopentylpyridine, offer a modular approach to fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, enabling the optimization of efficacy and safety profiles.

Identification and Nomenclature: Unambiguously Defining 4-Neopentylpyridine

Precise communication in chemical research hinges on accurate and standardized nomenclature. The compound of interest is systematically identified as follows:

| Identifier | Value |

| Common Name | 4-Neopentylpyridine |

| Systematic Name | Pyridine, 4-(2,2-dimethylpropyl)- |

| CAS Registry Number® | 54813-47-7[3] |

| Molecular Formula | C10H15N[3] |

| Molecular Weight | 149.23 g/mol [3] |

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier, ensuring that "54813-47-7" refers to this specific chemical substance, eliminating any ambiguity arising from common or systematic names.

Synthesis and Purification: A Practical Workflow

The synthesis of 4-substituted pyridines can be approached through various established methodologies. A common and effective strategy involves the introduction of the alkyl substituent onto a pre-existing pyridine ring. One such conceptual pathway is outlined below, starting from a suitable 4-halopyridine.

Conceptual Synthetic Pathway: A Grignard Cross-Coupling Approach

A robust method for the formation of carbon-carbon bonds at the 4-position of the pyridine ring is through a Kumada or Negishi-type cross-coupling reaction. This involves the reaction of a 4-halopyridine with a neopentyl Grignard reagent or a neopentylzinc halide in the presence of a suitable palladium or nickel catalyst.

Caption: Conceptual workflow for the synthesis of 4-neopentylpyridine via cross-coupling.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established cross-coupling methodologies and should be optimized for specific laboratory conditions.

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of neopentyl halide (e.g., 1-chloro-2,2-dimethylpropane) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring.

-

Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and the palladium or nickel catalyst in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared neopentylmagnesium halide solution to the solution of the 4-halopyridine and catalyst.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-neopentylpyridine.

-

Structural Elucidation and Quality Control

The identity and purity of the synthesized 4-neopentylpyridine must be rigorously confirmed through a combination of spectroscopic techniques.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically two doublets in the aromatic region) and the neopentyl group protons (a singlet for the nine methyl protons and a singlet or multiplet for the two methylene protons). |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the three distinct carbon atoms of the neopentyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 4-neopentylpyridine (149.23 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring. |

The causality behind these expected observations lies in the unique magnetic and vibrational environments of the nuclei and bonds within the molecule, providing a fingerprint for its structure.

Potential Applications in Drug Discovery

The introduction of the neopentyl group at the 4-position of the pyridine ring can significantly influence the molecule's properties, making it an attractive scaffold for drug design.

Rationale for Pharmacological Interest

-

Lipophilicity Modulation: The bulky and hydrophobic neopentyl group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The quaternary carbon of the neopentyl group is sterically hindered, which can block metabolic attack at that position, leading to an increased in vivo half-life of a drug candidate.

-

Receptor Binding: The defined size and shape of the neopentyl group can provide a key interaction with a specific binding pocket of a target protein, enhancing potency and selectivity.

Caption: Relationship between the properties of the neopentyl group and its potential impact on drug design.

Pyridine derivatives are known to target a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The unique profile of 4-neopentylpyridine makes it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This technical guide provides a comprehensive overview of 4-neopentylpyridine, from its unambiguous identification via its CAS Registry Number to its synthesis, characterization, and potential applications in drug discovery. By understanding the fundamental properties and synthetic accessibility of this compound, researchers are better equipped to leverage its potential in the development of the next generation of innovative medicines.

References

-

IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

Introduction: The Strategic Role of Steric Bulk in Ligand Design

An Application Guide to the Role of 4-Neopentylpyridine in Coordination Chemistry

In the intricate world of coordination chemistry, the ligand is not merely a spectator to the metal center's reactivity; it is an active architect, shaping the electronic and steric environment that dictates the outcome of chemical transformations. Pyridine and its derivatives are foundational ligands, offering a stable N-donor anchor to virtually every transition metal.[1][2] The true power of pyridine chemistry, however, is unlocked through functionalization of the pyridine ring. By strategically placing substituents, one can precisely tune the properties of the resulting metal complex.

This guide focuses on 4-neopentylpyridine , a ligand characterized by a sterically demanding yet electronically simple substituent. The neopentyl group, -CH₂C(CH₃)₃, is a bulky, saturated hydrocarbon moiety. Its primary influence is steric; it is a strong electron-donating group by induction, but it lacks the more complex electronic effects of π-accepting or -donating groups. This combination makes it an excellent tool for isolating and studying the impact of steric hindrance on coordination spheres and catalytic activity.

Due to the limited specific literature on 4-neopentylpyridine, this guide will draw heavily on data from its close structural and electronic analogue, 4-tert-butylpyridine (TBP) . The tert-butyl group shares the key characteristic of being a bulky, non-coordinating alkyl group at the 4-position, making it an excellent proxy for understanding the fundamental principles at play. We will explore the synthesis of this ligand class, its impact on the structure of metal complexes, and its application in catalysis, providing researchers with the foundational knowledge and practical protocols needed to leverage its unique properties.

Part 1: Ligand Profile and Synthesis

Causality of Ligand Properties: Steric vs. Electronic Effects

The utility of 4-neopentylpyridine stems from a deliberate design choice: maximizing steric bulk while maintaining simple electronic donation. Unlike substituents at the 2- or 6-positions, a group at the 4-position does not directly obstruct the metal-nitrogen bond. Instead, its bulk projects outwards from the coordination sphere, influencing how complexes pack in the solid state and how substrates approach the metal center in a catalytic cycle.

The neopentyl group is a slightly stronger sigma-donor than a methyl group, which marginally increases the electron density at the metal center. However, its most significant contribution is steric. This steric pressure can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, and can enhance solubility in nonpolar organic solvents, a crucial factor for homogeneous catalysis.[3]

| Property | Pyridine | 4-Methylpyridine (γ-picoline) | 4-tert-Butylpyridine |

| pKa (Conjugate Acid) | 5.25[1] | 6.02 | 5.99 |

| Steric Footprint | Minimal | Small | Large |

| Key Feature | Parent Ligand | Increased Basicity | High Steric Bulk & Solubility |

Table 1: Comparison of Properties for Pyridine and 4-Alkylpyridines. The data highlights that while alkyl substitution increases basicity compared to pyridine, the primary differentiator for 4-tert-butylpyridine (and by extension, 4-neopentylpyridine) is its significant steric presence.

Protocol 1: Synthesis of 4-Neopentylpyridine

While a specific, optimized synthesis for 4-neopentylpyridine is not widely published, a plausible and modern approach involves the direct C-H functionalization of pyridine, a strategy that avoids the often harsh conditions of classical pyridine syntheses. The following protocol is based on nickel/Lewis acid-catalyzed C-4 alkylation methods.[4]

Workflow for Ligand Synthesis

Caption: Workflow for 4-neopentylpyridine synthesis.

Materials:

-

Pyridine

-

Neohexene (3,3-dimethyl-1-butene)

-

Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))

-

IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and a strong base (e.g., NaH) for NHC ligand generation, or a pre-formed Ni(0)-NHC complex.

-

MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide))

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

-

Catalyst Preparation: In an inert atmosphere (glovebox), prepare the active Ni(0)-NHC catalyst. This can be done by deprotonating the IPr salt with a base and adding it to Ni(COD)₂, or by using a pre-formed, commercially available complex.

-

Reaction Setup: In a dry Schlenk flask under argon, dissolve the Ni(0)-NHC precatalyst (e.g., 5 mol%) in the chosen solvent.

-

Reagent Addition: Add pyridine (1.0 equivalent), followed by the Lewis acid MAD (1.1 equivalents). Stir for 10-15 minutes to allow for coordination.

-

Alkene Addition: Add neohexene (1.5-2.0 equivalents) to the reaction mixture.

-

Heating: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (optimization may be required, typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of an aqueous solution of Rochelle's salt or a dilute HCl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-neopentylpyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The Lewis acid (MAD) coordinates to the pyridine nitrogen, activating the C4-H bond towards oxidative addition to the Ni(0) center. The bulky N-heterocyclic carbene (NHC) ligand (IPr) stabilizes the nickel center and promotes the necessary reductive elimination step while preventing side reactions.[4] This regioselectivity for the C-4 position is a key advantage of this catalytic system.

Part 2: Coordination Chemistry and Structural Impact

The introduction of a bulky group like neopentyl at the 4-position has profound consequences on the geometry and properties of the resulting metal complex.

Key Structural Effects:

-

Coordination Number: While not directly hindering the M-N bond, the collective bulk of multiple 4-neopentylpyridine ligands can disfavor higher coordination numbers that would lead to excessive ligand-ligand repulsion.

-

Bond Lengths and Angles: The strong sigma-donating nature of the alkyl group can slightly shorten M-N bond lengths compared to unsubstituted pyridine. The most significant effect is on the orientation of the pyridine rings themselves. To minimize steric clash between adjacent ligands, the pyridine rings often twist or tilt significantly.

-

Solubility: The large, nonpolar neopentyl groups dramatically increase the solubility of metal complexes in organic solvents like dichloromethane, toluene, and even alkanes, which is highly beneficial for homogeneous catalysis and solution-state characterization.

Case Study 1: Octahedral Coordination (4-tert-butylpyridine Proxy)

The complex trans-[TcO₂(TBP)₄]⁺ provides an excellent example of a crowded octahedral environment.[5] The four bulky TBP ligands occupy the equatorial plane around the technetium center.

Structural Analysis of a Crowded Octahedral Complex

Caption: Steric effects in an octahedral complex.

In the crystal structure of trans-[TcO₂(TBP)₄]⁺, the pyridine rings are significantly twisted away from the ideal equatorial plane to accommodate the tert-butyl groups. The average dihedral angle formed by the pyridine ring with a plane defined by the Tc and two adjacent nitrogen atoms is 74°. This twisting is a direct consequence of steric repulsion between the bulky substituents on adjacent ligands.

| Parameter | Value (Å) | Significance |

| Average Tc=O bond length | 1.743 Å | Typical for a Tc(V) dioxo core. |

| Average Tc-N bond length | 2.15 Å | Reflects the sigma-donation from the pyridine nitrogen. |

Table 2: Selected Structural Data for trans-[TcO₂(TBP)₄]⁺.

Case Study 2: Tetrahedral Coordination (4-tert-butylpyridine Proxy)

Lewis acid-base adducts of dialkylzinc, such as (4-t-BuPy)₂ZnR₂, demonstrate how sterics influence lower coordination numbers. Zinc alkyls are strong Lewis acids that typically form four-coordinate, distorted tetrahedral adducts with two pyridine ligands.[6]

| Complex | Zn-N Bond Length (Å) | Zn-C Bond Length (Å) | N-Zn-N Angle (°) |

| (4-t-BuPy)₂ZnMe₂ | 2.083 | 1.988 | 100.9° |

| (4-t-BuPy)₂Zn(t-Bu)₂ | 2.110 | 2.025 | 96.9° |

Table 3: Structural Comparison of (4-t-BuPy)₂ZnR₂ Adducts.[6]

Interpretation: The data clearly shows that as the steric bulk on the metal's alkyl substituents increases (from Methyl to tert-Butyl), the Zn-N and Zn-C bonds elongate to relieve steric strain. Furthermore, the N-Zn-N angle compresses significantly, distorting the geometry further from an ideal tetrahedron. This demonstrates that the steric demands of both the primary (R) and ancillary (4-t-BuPy) ligands are crucial in defining the final structure.

Part 3: Applications in Homogeneous Catalysis

The properties endowed by the 4-neopentyl group—high solubility and significant steric bulk—make it a valuable ancillary or "spectator" ligand in homogeneous catalysis. It can stabilize the active catalytic species without directly participating in the bond-making or bond-breaking steps.

Rationale for Use:

-

Enhanced Solubility: Many catalytic precursors and intermediates are poorly soluble in the nonpolar solvents often required for catalysis. The lipophilic neopentyl groups can render a complex highly soluble, ensuring a truly homogeneous reaction medium.

-

Steric Protection: The bulky profile can prevent bimolecular decomposition pathways, such as the dimerization of catalyst centers, which can lead to deactivation. It can also create specific pockets around the metal center, influencing the regioselectivity or stereoselectivity of a reaction by controlling how a substrate can approach the active site.

-

Electronic Tuning: As a simple alkyl group, it acts as a reliable sigma-donor, increasing the electron density on the metal. This can enhance the rate of key catalytic steps like oxidative addition in cross-coupling cycles.

Protocol 2: Synthesis of a Palladium(II) Catalyst Precursor

Palladium complexes bearing pyridine ligands are common precursors for cross-coupling reactions like Suzuki-Miyaura and Heck couplings. The following is a representative protocol for the synthesis of trans-dichlorobis(4-neopentylpyridine)palladium(II), a plausible and useful catalyst precursor.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

4-Neopentylpyridine (synthesized as per Protocol 1)

-

Acetonitrile (anhydrous)

-

Diethyl ether

Step-by-Step Procedure:

-

Solubilization of PdCl₂: Suspend PdCl₂ (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask. The amount of solvent should be sufficient to form a stirrable slurry.

-

Ligand Addition: In a separate flask, dissolve 4-neopentylpyridine (2.1 equivalents) in a small amount of acetonitrile.

-

Reaction: Add the 4-neopentylpyridine solution dropwise to the stirring suspension of PdCl₂ at room temperature. A color change (typically from dark brown/red to a yellow or pale orange) and dissolution of the solid should be observed as the complex forms.

-

Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

-

Precipitation: After the reaction is complete, add diethyl ether to the flask until a precipitate forms. Diethyl ether acts as an anti-solvent for the polar complex.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of diethyl ether to remove any unreacted ligand and other soluble impurities.

-

Drying: Dry the resulting solid product under high vacuum for several hours.

-

Characterization: The product can be characterized by ¹H NMR (signals for the coordinated pyridine will be shifted downfield compared to the free ligand), elemental analysis, and IR spectroscopy.

Self-Validation: The formation of the desired square planar trans complex is often favored for steric reasons and can be confirmed by spectroscopic methods. For instance, a single set of pyridine resonances in the NMR spectrum is indicative of the magnetically equivalent trans geometry. The success of this precursor in a subsequent catalytic test reaction (e.g., a small-scale Suzuki coupling) provides ultimate validation of its identity and purity.

Conclusion

4-Neopentylpyridine represents a class of ligands designed to exert a specific and predictable influence on a metal's coordination sphere. Its role is primarily that of a sterically demanding, electron-donating ancillary ligand. While it does not participate directly in bond-forming events at the metal center, its presence is critical for:

-

Tuning Solubility: Ensuring homogeneity of the catalytic system.

-

Imposing Steric Control: Preventing catalyst decomposition and influencing selectivity.

-

Modulating Electronic Properties: Providing a simple, inductive electron-donating effect.

By understanding the causality behind these effects and employing robust synthetic protocols, researchers can effectively utilize 4-neopentylpyridine and its analogues to develop more stable, soluble, and selective coordination complexes for applications ranging from fundamental organometallic studies to the development of next-generation catalysts.

References

-

Kastner, M. E., Fackler, P. H., Clarke, M. J., & Deutsch, E. (1984). Synthesis and Structure of trans-[O₂(TBP)₄Tc]⁺ (TBP = 4-tert-Butylpyridine) and Related Complexes. Inorganic Chemistry, 23(26), 4683–4688. [Link]

-

Al-Otaibi, J. S., Al-Majrashi, A. A., Al-amri, S. S., et al. (2022). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. Molecules, 27(4), 1297. [Link]

-

Fackler, P. H., Kastner, M. E., & Clarke, M. J. (1985). Synthesis and structure of trans-[O2(TBP)4Tc]+ (TBP = 4-tert-butylpyridine) and related complexes. Inorganic Chemistry. [Link]

-

Westhoff, G., & Drießen, M. (2011). Synthesis and Crystal Structures of t-Butyl-Pyridine Adducts of ZnR₂ (R = Me, i-Pr, t-Bu, Cp*). Zeitschrift für anorganische und allgemeine Chemie, 637(1), 83-86. [Link]

-

Kondo, Y., et al. (2023). Crystal structure of (μ-hydrogen disulfato)-μ-oxido-bis[(4,4′-di-tert-butyl-2,2′-bipyridine)oxidovanadium(IV/V)] acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(11). [Link]

-

Bowman, A. C., et al. (2006). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 128(40), 13152–13164. [Link]

-

Sibi, M. P., & Itoh, K. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3230. [Link]

-

Lo, W. K. C., et al. (2015). A Dinuclear Platinum(II) N4Py Complex: An Unexpected Coordination Mode For N4Py. Inorganic Chemistry, 54(14), 6671–6673. [Link]

-

Brown, H. C., & Cahn, A. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1715–1719. [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

-

Zhang, W., et al. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Nature Communications, 13(1), 5649. [Link]

-

Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(38), 13136–13137. [Link]

-

Geersing, A., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry, 57(13), 7748-7756. [Link]

-

Housecroft, C. E., et al. (2019). Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2':6',3”-Terpyridines. Crystals, 9(1), 35. [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

-

Tollefson, E. J., et al. (2021). Requirements for Late-Stage Hydroboration of Pyridine N-Heterocyclic Carbene Iron(0) Complexes: The Role of Ancillary Ligands. Inorganic Chemistry, 60(23), 17993-18003. [Link]

-

Yadav, P., et al. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development, 9(5). [Link]

-

Organic Syntheses. (n.d.). 3-Methyl-4-nitropyridine-1-oxide. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Sella, E. (2012). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Stoltz Group, Caltech. [Link]

-

Kumar, P., & Singh, A. (2016). Pyridine and related ligands in transition metal homogeneous catalysis. Russian Journal of Coordination Chemistry, 42(1), 1-18. [Link]

-

Kumar, P. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

Sources

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]

- 3. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. duepublico2.uni-due.de [duepublico2.uni-due.de]

Application Note: 4-Neopentylpyridine Derivatives in Medicinal Chemistry

Executive Summary

The incorporation of bulky, aliphatic substituents into pyridine scaffolds is a sophisticated strategy in modern drug design. Specifically, 4-neopentylpyridine derivatives have emerged as critical pharmacophores and synthetic intermediates, most notably in the development of aspartyl-protease inhibitors targeting Alzheimer's disease[1]. This application note provides an authoritative guide on the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing 4-neopentylpyridine derivatives in medicinal chemistry.

Pharmacophore Rationale: The Neopentyl Advantage

In medicinal chemistry, the substitution of a pyridine ring with a neopentyl group (2,2-dimethylpropyl) is rarely accidental. This specific moiety is engineered to solve complex pharmacokinetic and pharmacodynamic challenges:

-

Blood-Brain Barrier (BBB) Penetrance: Neurotherapeutics must cross the highly selective BBB. The neopentyl group significantly increases the lipophilicity (log P) of the parent molecule, facilitating passive diffusion into the central nervous system[2].

-

Steric Shielding & Metabolic Stability: Unlike standard alkyl chains, the bulky tert-butyl head of the neopentyl group lacks reactive benzylic protons, shielding the molecule from rapid cytochrome P450-mediated oxidation.

-

Hydrophobic Pocket Engagement: In enzyme inhibition, the neopentyl moiety acts as an ideal geometric fit for deep, lipophilic binding pockets (such as the S1/S1' subsites in aspartyl proteases), maximizing van der Waals interactions.

Mechanistic Application: BACE1 Inhibition in Alzheimer's Disease

A primary application of 4-neopentylpyridine derivatives is in the synthesis of inhibitors for beta-secretase (BACE1) [3]. BACE1 is an aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP) at Met671, a rate-limiting step in the production of amyloid-beta (Aβ) peptides[4]. Accumulation of Aβ leads to the formation of amyloid plaques, a hallmark of Alzheimer's disease pathology[2].

By incorporating a 4-neopentylpyridine core into phenacyl-2-hydroxy-3-diaminoalkane or benzamide-2-hydroxy-3-diaminoalkane scaffolds, researchers can achieve potent, competitive inhibition of BACE1[1].

Fig 1: Mechanism of action for 4-neopentylpyridine-derived BACE1 inhibitors in Alzheimer's pathology.

Physicochemical Properties & Analytical Data

Accurate tracking of intermediates is vital for multi-step drug synthesis. Table 1 summarizes the key physicochemical and chromatographic properties of critical 4-neopentylpyridine derivatives used in BACE1 inhibitor assembly and related steric applications.

Table 1: Analytical Data for Key 4-Neopentylpyridine Derivatives

| Compound Name | Molecular Weight | Retention Factor ( Rf ) | Eluent System | Primary Application |

| 2-Cyano-4-neopentylpyridine | 174.24 g/mol | 0.47 | 10% EtOAc / Hexanes | BACE1 Inhibitor Intermediate[5] |

| 4-Cyano-2-neopentylpyridine | 174.24 g/mol | 0.25 | 20% Et₂O / Hexanes | BACE1 Inhibitor Intermediate[5] |